Cas no 1443313-30-1 (Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate)

Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate
- Ethyl 2-((2-methoxyphenyl)thio)-2-oxoacetate
-
- MDL: MFCD15145752
- Inchi: 1S/C11H12O4S/c1-3-15-10(12)11(13)16-9-7-5-4-6-8(9)14-2/h4-7H,3H2,1-2H3
- InChI Key: NGTGQDHXDMYNCB-UHFFFAOYSA-N
- SMILES: S(C(C(=O)OCC)=O)C1C=CC=CC=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 254
- Topological Polar Surface Area: 77.9
- XLogP3: 2.8
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB434502-1g |
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate; . |
1443313-30-1 | 1g |
€1621.70 | 2024-04-19 | ||
Crysdot LLC | CD12142806-5g |
Ethyl 2-((2-methoxyphenyl)thio)-2-oxoacetate |
1443313-30-1 | 97% | 5g |
$1177 | 2024-07-23 | |
abcr | AB434502-5 g |
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate |
1443313-30-1 | 5g |
€1,251.90 | 2022-06-02 | ||
abcr | AB434502-1 g |
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate |
1443313-30-1 | 1g |
€544.10 | 2022-06-02 | ||
abcr | AB434502-5g |
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate |
1443313-30-1 | 5g |
€1373.40 | 2023-09-04 | ||
Crysdot LLC | CD12142806-1g |
Ethyl 2-((2-methoxyphenyl)thio)-2-oxoacetate |
1443313-30-1 | 97% | 1g |
$437 | 2024-07-23 | |
Crysdot LLC | CD12142806-10g |
Ethyl 2-((2-methoxyphenyl)thio)-2-oxoacetate |
1443313-30-1 | 97% | 10g |
$1882 | 2024-07-23 | |
Ambeed | A614041-1g |
Ethyl 2-((2-methoxyphenyl)thio)-2-oxoacetate |
1443313-30-1 | 97% | 1g |
$441.0 | 2025-02-26 | |
Crysdot LLC | CD12142806-25g |
Ethyl 2-((2-methoxyphenyl)thio)-2-oxoacetate |
1443313-30-1 | 97% | 25g |
$3393 | 2024-07-23 |
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate Related Literature
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
Additional information on Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate
Recent Advances in the Study of Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate (CAS: 1443313-30-1)
Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate (CAS: 1443313-30-1) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique sulfanyl and oxo-acetate functional groups, has been the subject of numerous studies aimed at exploring its pharmacological properties and synthetic utility. The following sections provide a comprehensive overview of the latest research findings related to this compound, including its synthesis, biological activity, and potential therapeutic applications.
Recent studies have focused on optimizing the synthetic routes for Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate to improve yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel one-pot synthesis method that utilizes a palladium-catalyzed coupling reaction, achieving a yield of over 85%. This method not only simplifies the synthesis process but also reduces the use of hazardous reagents, aligning with the principles of green chemistry. The study also highlighted the compound's stability under various conditions, making it a promising candidate for further pharmaceutical development.
In terms of biological activity, Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate has demonstrated notable anti-inflammatory and antioxidant properties. A preclinical study published in Bioorganic & Medicinal Chemistry Letters in 2023 reported that the compound significantly inhibited the production of pro-inflammatory cytokines in murine macrophages. Additionally, it exhibited potent free radical scavenging activity, suggesting potential applications in the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. These findings underscore the compound's dual functionality as both an anti-inflammatory and antioxidant agent.
Further investigations into the mechanistic pathways of Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate have revealed its ability to modulate key signaling pathways involved in cell proliferation and apoptosis. A recent study in the European Journal of Medicinal Chemistry (2024) demonstrated that the compound selectively inhibits the NF-κB pathway, a critical regulator of inflammation and cancer progression. This selective inhibition was observed at micromolar concentrations, with minimal cytotoxicity to normal cells, highlighting its potential as a targeted therapeutic agent. Researchers are now exploring its efficacy in animal models of chronic inflammation and cancer.
The pharmacokinetic profile of Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate has also been a focus of recent research. A 2024 study in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in rats. The results indicated favorable oral bioavailability and a half-life suitable for once-daily dosing. Metabolite identification studies revealed that the compound undergoes hepatic metabolism primarily via glucuronidation, with no significant accumulation in tissues. These findings support its potential as an orally administrable drug candidate.
In conclusion, Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate (CAS: 1443313-30-1) represents a promising scaffold for the development of novel therapeutics. Its optimized synthesis, multifaceted biological activity, and favorable pharmacokinetic properties make it a compelling subject for further research. Future studies should focus on advancing the compound through preclinical and clinical trials to fully realize its therapeutic potential. The integration of computational modeling and structure-activity relationship (SAR) studies could further enhance its efficacy and selectivity, paving the way for innovative treatments in inflammation, oxidative stress, and oncology.
1443313-30-1 (Ethyl 2-(2-methoxyphenyl)sulfanyl-2-oxo-acetate) Related Products
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
